molecular formula C22H16N6O3 B12405414 Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-

Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-

Cat. No.: B12405414
M. Wt: 412.4 g/mol
InChI Key: ZUQSIVIEDRMHRP-UHFFFAOYSA-N
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Description

Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]- is a complex organic compound featuring a benzamide group attached to a pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine scaffold. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]- typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H16N6O3

Molecular Weight

412.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-3-oxo-2,4,5,8,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),5,7,10,12-pentaen-7-yl]benzamide

InChI

InChI=1S/C22H16N6O3/c1-31-16-11-9-15(10-12-16)28-22(30)27-17-8-5-13-23-18(17)24-19(20(27)26-28)25-21(29)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,24,25,29)

InChI Key

ZUQSIVIEDRMHRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)N3C4=C(N=CC=C4)N=C(C3=N2)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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